molecular formula C15H20O2 B12672462 1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate CAS No. 94201-15-7

1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate

Cat. No.: B12672462
CAS No.: 94201-15-7
M. Wt: 232.32 g/mol
InChI Key: KHVDLHLSFANNEL-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate is an organic compound with the molecular formula C15H20O2 and a molecular weight of 232.3181 g/mol . This compound is known for its unique chemical structure, which includes a phenyl group and a butenoate ester, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate typically involves esterification reactions. One common method is the reaction between 1,1-Dimethyl-2-phenylethanol and 3-methyl-2-butenoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate involves its interaction with specific molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The phenyl group contributes to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate is unique due to its combination of a phenyl group and a butenoate ester, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and industrial production .

Properties

CAS No.

94201-15-7

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(2-methyl-1-phenylpropan-2-yl) 3-methylbut-2-enoate

InChI

InChI=1S/C15H20O2/c1-12(2)10-14(16)17-15(3,4)11-13-8-6-5-7-9-13/h5-10H,11H2,1-4H3

InChI Key

KHVDLHLSFANNEL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC(C)(C)CC1=CC=CC=C1)C

Origin of Product

United States

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